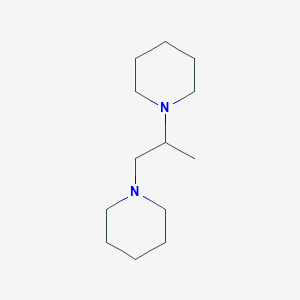
1-(1-Piperidin-1-ylpropan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Piperidin-1-ylpropan-2-yl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Piperidin-1-ylpropan-2-yl)piperidine can be synthesized through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Piperidin-1-ylpropan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of alkyl halides or sulfonates as electrophiles.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Piperidin-1-ylpropan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Piperidine derivatives are explored for their potential as therapeutic agents, including anticancer, antiviral, and antimicrobial drugs
Industry: This compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Piperidin-1-ylpropan-2-yl)piperidine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Piperidine: A simpler analog with a single piperidine ring.
Pyrrolidine: Another heterocyclic amine with a five-membered ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: 1-(1-Piperidin-1-ylpropan-2-yl)piperidine is unique due to its dual piperidine rings, which confer distinct chemical properties and reactivity. This structural feature allows for more complex interactions and applications compared to simpler analogs .
Propiedades
Número CAS |
59193-10-1 |
|---|---|
Fórmula molecular |
C13H26N2 |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
1-(1-piperidin-1-ylpropan-2-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h13H,2-12H2,1H3 |
Clave InChI |
CKFAMVRZYMQMFF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



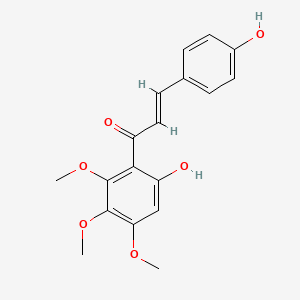

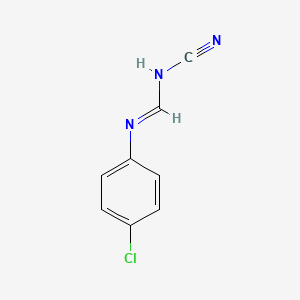
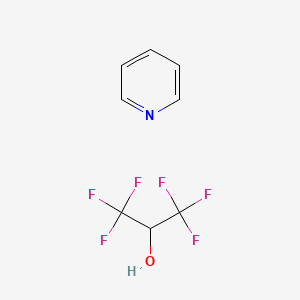
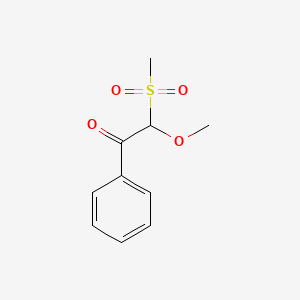
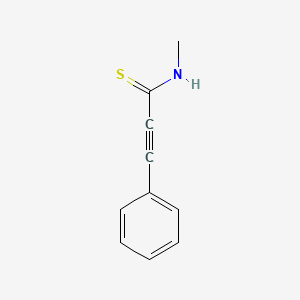


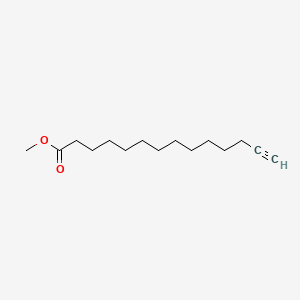
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)
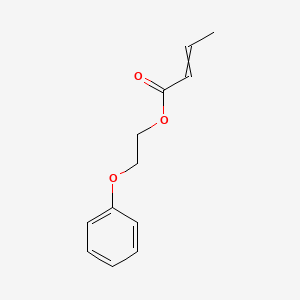
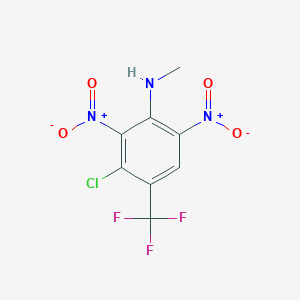
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
